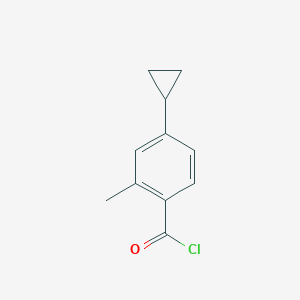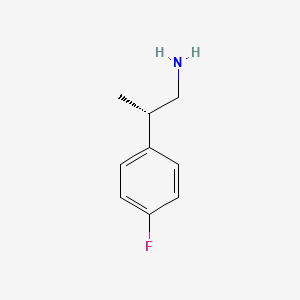![molecular formula C17H13F2NO4S B8359123 Spiro[1,3-dioxolane-2,1'-[1H]indene],6'-[(2,4-difluorophenyl)thio]-2',3'-dihydro-5'-nitro-](/img/structure/B8359123.png)
Spiro[1,3-dioxolane-2,1'-[1H]indene],6'-[(2,4-difluorophenyl)thio]-2',3'-dihydro-5'-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[1,3-dioxolane-2,1'-[1H]indene],6'-[(2,4-difluorophenyl)thio]-2',3'-dihydro-5'-nitro- is a complex organic compound characterized by its unique structure, which includes a nitro group, difluorophenylthio moiety, and an indanone core protected by an ethylene ketal
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-dioxolane-2,1'-[1H]indene],6'-[(2,4-difluorophenyl)thio]-2',3'-dihydro-5'-nitro- typically involves multiple steps:
Formation of the Indanone Core: The indanone core can be synthesized through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Nitro Group: Nitration of the indanone core is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Difluorophenylthio Moiety: This step involves the nucleophilic substitution reaction where the nitro-indanone reacts with 2,4-difluorothiophenol under basic conditions.
Protection with Ethylene Ketal: The final step is the protection of the carbonyl group of the indanone using ethylene glycol in the presence of an acid catalyst to form the ethylene ketal.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution at the difluorophenylthio moiety.
Applications De Recherche Scientifique
Spiro[1,3-dioxolane-2,1'-[1H]indene],6'-[(2,4-difluorophenyl)thio]-2',3'-dihydro-5'-nitro- has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mécanisme D'action
The mechanism by which Spiro[1,3-dioxolane-2,1'-[1H]indene],6'-[(2,4-difluorophenyl)thio]-2',3'-dihydro-5'-nitro- exerts its effects depends on its specific application:
In Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
In Material Science: The electronic properties of the compound can influence the behavior of materials, such as their conductivity or luminescence.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitro-6-(2,4-difluorophenylthio)-1-indanone: Lacks the ethylene ketal protection, making it more reactive.
6-(2,4-Difluorophenylthio)-1-indanone:
5-Nitro-1-indanone: Lacks the difluorophenylthio moiety, altering its chemical properties and applications.
Uniqueness
Spiro[1,3-dioxolane-2,1'-[1H]indene],6'-[(2,4-difluorophenyl)thio]-2',3'-dihydro-5'-nitro- is unique due to the combination of its functional groups and protective ketal, which confer specific reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C17H13F2NO4S |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
5-(2,4-difluorophenyl)sulfanyl-6-nitrospiro[1,2-dihydroindene-3,2'-1,3-dioxolane] |
InChI |
InChI=1S/C17H13F2NO4S/c18-11-1-2-15(13(19)8-11)25-16-9-12-10(7-14(16)20(21)22)3-4-17(12)23-5-6-24-17/h1-2,7-9H,3-6H2 |
Clé InChI |
YRHYUNNXQSKTGT-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C3=CC(=C(C=C31)[N+](=O)[O-])SC4=C(C=C(C=C4)F)F)OCCO2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-{[2-(tert-butoxycarbonyl)-5-(4-methylpiperazin-1-yl)phenyl]amino}piperidine-1-carboxylate](/img/structure/B8359043.png)
![ethyl N-[3-(3-methoxyphenoxy)-2-hydroxypropyl]-3-aminopropanoate](/img/structure/B8359046.png)







![Imidazo[2,1-b]thiazole-5-carboxamide, 6-methyl-N-[[(1S,3S,5S)-2-[[2-methyl-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-2-azabicyclo[3.1.0]hex-3-yl]methyl]-](/img/structure/B8359104.png)




